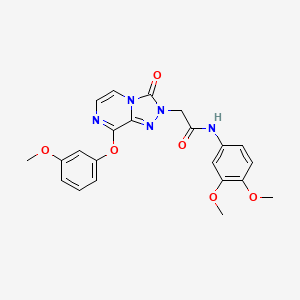

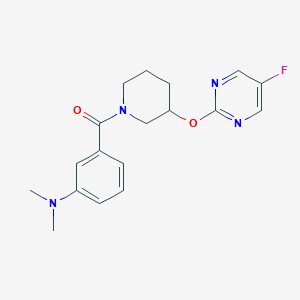

![molecular formula C7H8N4O B2798080 1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazin-7-ol CAS No. 1909337-15-0](/img/structure/B2798080.png)

1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazin-7-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazin-7-ol” is a chemical compound that belongs to the class of pyrazolopyridines . Pyrazolopyridines are nitrogen-containing heterocycles and are among the most important frameworks for the discovery of potent bioactive agents in pharmaceuticals and agrochemicals .

Synthesis Analysis

The synthesis of pyrazolopyridines has been evaluated for activity and access to pharmaceutical products . Various synthetic methods have been implemented to synthesize pyrazolopyridines under different conditions . A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as the catalyst has been introduced . This method provided the desired products with moderate to good yields .科学的研究の応用

Synthesis and Biological Activities

- Antimicrobial Activity : 1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazin-7-ol derivatives have been synthesized and evaluated for their antimicrobial activities. These compounds demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as fungi. Notably, certain derivatives showed higher antimicrobial activities, with minimum inhibitory concentrations ranging impressively from 0.31 to less than 0.0024 mg/ml (Akbas & Berber, 2005).

- Antioxidant Potential : Research into novel heterocyclic compounds containing pyrazole, thiazole, and pyridine moieties, including derivatives of this compound, revealed promising antioxidant activities. These compounds were evaluated using the DPPH scavenging assay, where one particular ligand exhibited the best antioxidant activity, indicating the potential of these derivatives in oxidative stress-related applications (Kaddouri et al., 2020).

- Neurotropic Activity : Studies on the synthesis of new S-alkyl derivatives of pyrazol-1-yl pyrano[3,4-c]pyridines, closely related to the chemical structure of interest, have indicated neurotropic activities. These derivatives showed potential in antagonizing convulsive models without exhibiting muscle relaxation at studied doses, alongside demonstrating anxiolytic and antidepressant effects (Dashyan et al., 2022).

Synthetic Approaches and Chemical Properties

- Efficient Synthetic Routes : The synthesis of isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-dione derivatives, and pyrazolo[3,4-d]pyridazines has been achieved, showcasing new and efficient synthetic routes. These pathways provide valuable insights into the chemical properties and potential applications of these heterocyclic compounds in various fields, including medicinal chemistry and organic synthesis (Zaki et al., 2016).

将来の方向性

作用機序

Target of Action

The primary targets of 1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazin-7-ol are currently unknown. This compound belongs to the pyrazolo[3,4-d]pyrimidine class of compounds, which have been shown to exhibit promising pharmacological properties, including anti-proliferative and antitumor activity . .

Mode of Action

Similar compounds in the pyrazolo[3,4-d]pyrimidine class have been shown to inhibit various key enzymes, potentially reducing cell division and/or inducing apoptosis in tumor cells . The specific interactions between this compound and its targets, as well as the resulting changes, are areas for future research.

Biochemical Pathways

Given the potential anti-proliferative and antitumor activity of similar compounds, it is possible that this compound may affect pathways related to cell division and apoptosis . The downstream effects of these pathway alterations would likely depend on the specific cellular context.

Result of Action

Based on the activities of similar compounds, it is possible that this compound could induce changes in cell division and apoptosis, potentially exerting anti-proliferative and antitumor effects .

特性

IUPAC Name |

1,3-dimethyl-6H-pyrazolo[3,4-d]pyridazin-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4O/c1-4-5-3-8-9-7(12)6(5)11(2)10-4/h3H,1-2H3,(H,9,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPCFDCSZKUXVME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=C1C=NNC2=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1H-1,2,3-Benzotriazol-1-yl(4-methylphenyl)methyl]-4-methylaniline](/img/structure/B2798004.png)

![ethyl 1-(3-formyl-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate](/img/structure/B2798010.png)

![N-({[2,3'-bifuran]-5-yl}methyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2798018.png)

![1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2-(2-fluorophenoxy)ethan-1-one](/img/structure/B2798019.png)